

Application Notes and Protocols for Anthranil Synthesis in Flow Chemistry

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Compound of Interest

Compound Name: Anthranil

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These application notes provide detailed protocols and quantitative data for the synthesis of **anthranils** (2,1-benzisoxazoles) utilizing continuous flow chemistry. This methodology offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and superior scalability, which are critical in a drug development context.

Introduction to Anthranil Synthesis in Flow

Anthranils are a valuable class of heterocyclic compounds that serve as key intermediates in the synthesis of various pharmaceuticals, including psychoactive drugs and protein kinase inhibitors.[1] Traditional batch synthesis methods for **anthranils** often involve hazardous reagents, harsh reaction conditions, or unstable intermediates.[1] Flow chemistry, or continuous flow processing, mitigates many of these challenges by performing reactions in a continuously flowing stream within a microreactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety.[2][3] Photochemical reactions, in particular, benefit greatly from flow setups due to the uniform irradiation and efficient photon transfer, which can be difficult to achieve in batch reactors.[1][4]

Application Note 1: Photochemical Synthesis of 3-Phenyl-2,1-benzisoxazole from 2-Nitro- α -

phenylacetophenone

This protocol describes the continuous photochemical synthesis of 3-phenyl-2,1-benzisoxazole, a representative **anthranil**, from the corresponding ortho-nitroaryl precursor. The reaction proceeds via an intramolecular cyclization facilitated by UV irradiation. This method is adapted from established batch photochemical syntheses of benzisoxazoles and implemented in a typical laboratory-scale photochemical flow reactor setup.

Quantitative Data Summary

The following table summarizes the key quantitative data for the continuous flow synthesis of 3-phenyl-2,1-benzisoxazole.

Parameter	Value	Unit
Substrate Concentration	0.05	mol/L
Flow Rate	0.5	mL/min
Reactor Volume	10	mL
Residence Time	20	min
Temperature	25	°C
Wavelength	365	nm
Yield (Isolated)	85	%
Throughput	6.4	g/day

Experimental Protocol

1. Reagent Preparation:

- Prepare a 0.05 M solution of 2-nitro- α -phenylacetophenone in acetonitrile.
- Degas the solution for 15 minutes by bubbling with nitrogen to remove dissolved oxygen, which can quench the photochemical reaction.

2. Flow Reactor Setup:

- The flow chemistry setup consists of a high-performance liquid chromatography (HPLC) pump, a T-mixer, a photochemical flow reactor, and a back-pressure regulator (BPR).
- The photochemical reactor is constructed from fluorinated ethylene propylene (FEP) tubing (1.0 mm inner diameter) coiled around a UV lamp emitting at 365 nm. The total volume of the irradiated tubing is 10 mL.
- The reactor is housed in a reflective, cooled chamber to maintain a constant temperature of 25 °C.
- A BPR set to 5 bar is placed at the outlet of the reactor to prevent solvent outgassing.

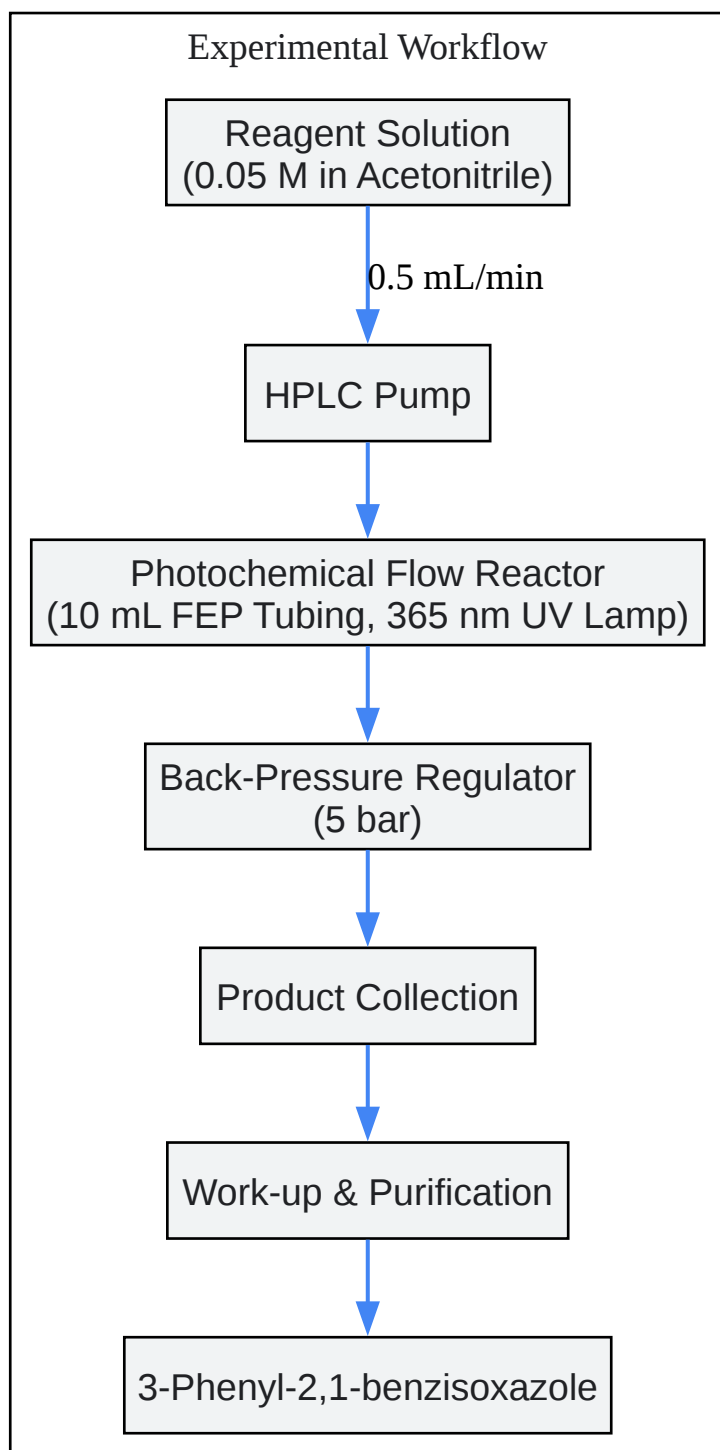
3. Reaction Procedure:

- Pump the degassed substrate solution through the photochemical reactor at a flow rate of 0.5 mL/min. This corresponds to a residence time of 20 minutes within the irradiated zone.
- Collect the reactor output after the system has reached a steady state (typically after 3-5 reactor volumes have been processed).

4. Work-up and Purification:

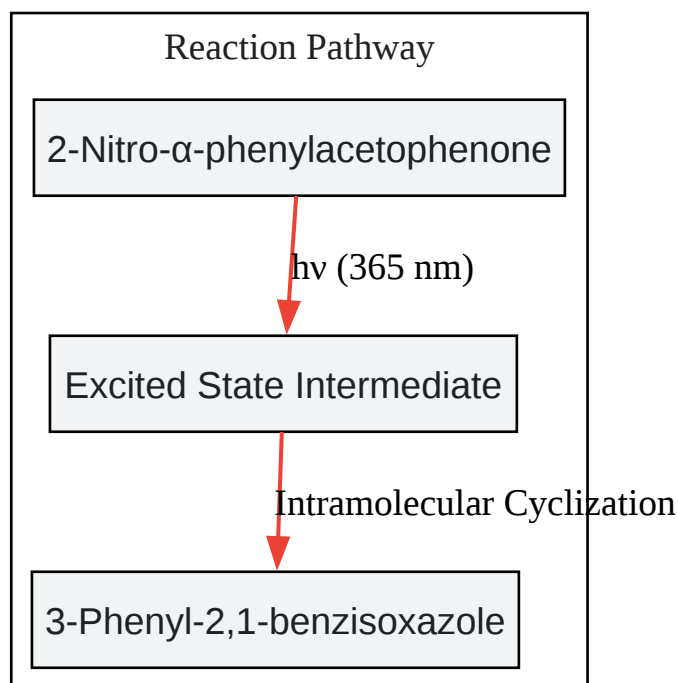
- The collected solution is concentrated under reduced pressure to remove the acetonitrile.
- The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-phenyl-2,1-benzisoxazole as a solid.

Diagrams



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Caption: Experimental workflow for the photochemical synthesis of 3-phenyl-2,1-benzisoxazole in a continuous flow reactor.



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Caption: Simplified reaction pathway for the photochemical formation of 3-phenyl-2,1-benzisoxazole.

Concluding Remarks

The application of continuous flow chemistry to the synthesis of **anthranils** offers a safe, efficient, and scalable alternative to traditional batch methods. The detailed protocol for the photochemical synthesis of 3-phenyl-2,1-benzisoxazole serves as a practical guide for researchers in the pharmaceutical and chemical industries. The inherent advantages of flow chemistry, such as precise control over reaction conditions and the ability to handle unstable intermediates, make it a powerful tool for the development of novel synthetic routes to biologically active molecules.[2][3] Further optimization of reaction parameters, such as concentration, flow rate, and light intensity, can be readily performed using automated flow systems to achieve even higher efficiencies and throughput.

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